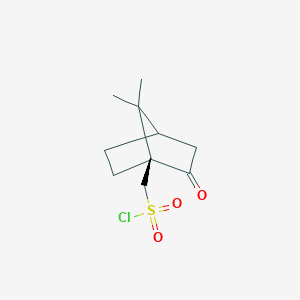![molecular formula C8H7ClN2 B1367167 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 74420-05-6](/img/structure/B1367167.png)
4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
説明
4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the empirical formula C8H7ClN2. It is a solid substance . This compound is used as a biochemical reagent and can be used as a biological material or organic compound for life science-related research .
Molecular Structure Analysis
The molecular weight of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine is 166.61 . The SMILES string representation of this compound is CN1C=CC2=C(C=CN=C12)Cl . The InChI key is GYGRXUOVLHHEMC-UHFFFAOYSA-N .科学的研究の応用
Synthesis Methods
- Efficient Synthesis Techniques : Some studies focus on efficient synthesis methods for 4-substituted 7-azaindole derivatives using compounds like 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine as building blocks. This involves simple nucleophilic displacement for creating 4-substituted derivatives (Figueroa‐Pérez et al., 2006).
- Synthesis of Analogs : Research has been conducted on the synthesis of various analogs like 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, exploring different methods such as sodium borohydride reduction (Nechayev et al., 2013).
Structural and Electronic Properties
- Charge Density and Bonding Scheme : A study on 4-chloro-1H-pyrrolo[2,3-b]pyridine utilized high-resolution X-ray diffraction to investigate its charge density distribution and bonding scheme, providing insights into its electronic structure and intermolecular interactions (Hazra et al., 2012).
Application in Organic Electronics
- Semiconducting Materials : Research on nitrogen-embedded small molecules derived from 4-chloro-1H-pyrrolo[2,3-b]pyridine examined their optical, electrochemical properties, self-assembly behavior, and carrier transport properties, highlighting the influence of chlorine atoms on these characteristics (Zhou et al., 2019).
Pharmaceutical Applications
- Antitumor Activity : A study explored nortopsentin analogues, derivatives of 1H-pyrrolo[2,3-b]pyridine, for their antitumor activity in models of diffuse malignant peritoneal mesothelioma. The compounds showed promising results in reducing cell proliferationand inducing apoptosis (Carbone et al., 2013).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, which suggest that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .
特性
IUPAC Name |
4-chloro-1-methylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-11-5-3-6-7(9)2-4-10-8(6)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGRXUOVLHHEMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CN=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505537 | |
| Record name | 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
74420-05-6 | |
| Record name | 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2-chloroethylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B1367090.png)






![1,3-Dibromoimidazo[1,5-a]pyridine](/img/structure/B1367101.png)





